molecular formula C12H13N3O2 B570871 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester CAS No. 115835-54-6

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester

Cat. No.: B570871
CAS No.: 115835-54-6
M. Wt: 231.255
InChI Key: SJIFSJWQMPXNKF-UHFFFAOYSA-N
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Description

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester is a chemical compound with the CAS number 115835-54-6 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole derivatives, including this compound, are key components to functional molecules that are used in a variety of everyday applications . They are known for their broad range of chemical and biological properties .

Properties

IUPAC Name

ethyl 5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIFSJWQMPXNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700801
Record name Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115835-54-6
Record name Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 16 g of 2,3-dioxobutyric acid ethyl ester, (Z)-2-oxime, 12 g of 3-aminomethylpyridine and 100 ml of acetonitrile was stirred at reflux for 4 hours, then clarified while hot and the filtrate cooled at -10° C. The resulting precipitate was collected, washed with acetonitrile, air dried and recrystallized from acetonitrile at -10° C., giving 4.8 g of 5-methyl-2-(3-pyridinyl)-1H-imidazole-4-carboxylic acid, ethyl ester.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
(Z)-2-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One

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